molecular formula C7H2Cl2F4O B1402218 1-Chloro-3-[chloro(difluoro)methoxy]-2,4-difluoro-benzene CAS No. 1417567-05-5

1-Chloro-3-[chloro(difluoro)methoxy]-2,4-difluoro-benzene

Cat. No.: B1402218
CAS No.: 1417567-05-5
M. Wt: 248.99 g/mol
InChI Key: VMUDYHYCDNHTMU-UHFFFAOYSA-N
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Description

1-Chloro-3-[chloro(difluoro)methoxy]-2,4-difluoro-benzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-[chloro(difluoro)methoxy]-2,4-difluoro-benzene typically involves the halogenation of a difluorobenzene derivative. One common method is the chlorination of 2,4-difluorophenol followed by the introduction of a chloro(difluoro)methoxy group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and selectivity of the desired product. Industrial processes also focus on minimizing by-products and ensuring the purity of the final compound.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-[chloro(difluoro)methoxy]-2,4-difluoro-benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dehalogenated products.

Common Reagents and Conditions:

    Substitution: Nucleophilic substitution reactions often require the use of strong bases or nucleophiles, such as sodium amide or potassium tert-butoxide, in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce quinones or other oxidized compounds.

Scientific Research Applications

1-Chloro-3-[chloro(difluoro)methoxy]-2,4-difluoro-benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving halogenated aromatic compounds and their interactions with biological systems.

    Industry: Utilized in the production of specialty chemicals, including solvents, coatings, and polymers.

Mechanism of Action

The mechanism by which 1-Chloro-3-[chloro(difluoro)methoxy]-2,4-difluoro-benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The halogen atoms can participate in halogen bonding, which can influence the binding affinity and specificity of the compound. Additionally, the electron-withdrawing effects of the halogen atoms can modulate the reactivity of the benzene ring, affecting the compound’s overall chemical behavior.

Comparison with Similar Compounds

  • 1-Chloro-3,3,3-trifluoropropene
  • 1,1,1,3,3-pentachloropropane
  • 2-Chloro-4-(trifluoromethyl)phenol

Uniqueness: 1-Chloro-3-[chloro(difluoro)methoxy]-2,4-difluoro-benzene is unique due to its specific halogenation pattern, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-chloro-3-[chloro(difluoro)methoxy]-2,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F4O/c8-3-1-2-4(10)6(5(3)11)14-7(9,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUDYHYCDNHTMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)OC(F)(F)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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